molecular formula C18H15NO2 B11845854 2-Benzyl-3-methylquinoline-4-carboxylic acid

2-Benzyl-3-methylquinoline-4-carboxylic acid

Cat. No.: B11845854
M. Wt: 277.3 g/mol
InChI Key: NEGDAIGNVMIZLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-methylquinoline-4-carboxylic acid can be achieved through various methods. This reaction typically requires refluxing in an acidic medium, such as sulfuric acid, to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods aim to improve yield, reduce reaction time, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Benzyl-3-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-3-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-benzyl-3-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C18H15NO2/c1-12-16(11-13-7-3-2-4-8-13)19-15-10-6-5-9-14(15)17(12)18(20)21/h2-10H,11H2,1H3,(H,20,21)

InChI Key

NEGDAIGNVMIZLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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